Superior Acidity: A 50-Fold Increase Over Sulfanilic Acid
The pKa of (4-aminophenyl)methanesulfonic acid is approximately 1.5 , classifying it as a strong acid. This is in stark contrast to its closest structural analog, sulfanilic acid (4-aminobenzenesulfonic acid), which has a pKa of 3.23 [1]. The methylene spacer in the target compound decouples the electron-withdrawing sulfonic group from the aromatic ring's resonance, eliminating the strong zwitterionic stabilization seen in sulfanilic acid and resulting in a far more acidic proton. The acidity difference of ~1.73 pKa units corresponds to a factor of ~50 in equilibrium constant, signifying a substantially stronger acid.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 1.5 |
| Comparator Or Baseline | Sulfanilic acid; pKa = 3.23 |
| Quantified Difference | ΔpKa ≈ 1.73 (~50-fold difference in Ka) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
This significantly higher acidity makes (4-aminophenyl)methanesulfonic acid the preferred choice over sulfanilic acid for acid-catalyzed reactions or processes requiring a stronger proton donor, enabling faster kinetics or reactivity under milder conditions.
- [1] Wikipedia. (2024). Sulfanilic acid. Compound page. View Source
